molecular formula C4H9O+ B14500535 1-methoxypropane CAS No. 63142-51-8

1-methoxypropane

Cat. No.: B14500535
CAS No.: 63142-51-8
M. Wt: 73.11 g/mol
InChI Key: DSAMPDYDGCCAHV-UHFFFAOYSA-N
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Preparation Methods

1-Methoxypropane can be synthesized through various methods. One common synthetic route involves the reaction of sodium propoxide with 1-bromopropane. The reaction proceeds as follows:

CH₃CH₂CH₂ONa + CH₃CH₂CH₂BrCH₃CH₂CH₂OCH₂CH₃ + NaBr\text{CH₃CH₂CH₂ONa + CH₃CH₂CH₂Br} \rightarrow \text{CH₃CH₂CH₂OCH₂CH₃ + NaBr} CH₃CH₂CH₂ONa + CH₃CH₂CH₂Br→CH₃CH₂CH₂OCH₂CH₃ + NaBr

In this reaction, sodium propoxide acts as a nucleophile, attacking the carbon atom in 1-bromopropane, resulting in the formation of this compound and sodium bromide as a byproduct .

Chemical Reactions Analysis

1-Methoxypropane, being an ether, is relatively inert and does not undergo many reactions that are typical for other organic compounds. it can participate in the following types of reactions:

    Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and potentially explosive.

    Cleavage: Under acidic conditions, ethers can be cleaved to form alcohols and alkyl halides. For example, this compound can be cleaved to form propanol and methyl iodide in the presence of hydroiodic acid.

CH₃CH₂CH₂OCH₃ + HICH₃CH₂CH₂OH + CH₃I\text{CH₃CH₂CH₂OCH₃ + HI} \rightarrow \text{CH₃CH₂CH₂OH + CH₃I} CH₃CH₂CH₂OCH₃ + HI→CH₃CH₂CH₂OH + CH₃I

Scientific Research Applications

1-Methoxypropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxypropane, particularly in its historical use as an anesthetic, involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia . The exact molecular pathways and targets involved in its anesthetic effects are similar to those of other ether-based anesthetics.

Comparison with Similar Compounds

1-Methoxypropane can be compared with other ethers such as dimethyl ether and diethyl ether:

    Dimethyl Ether (CH₃OCH₃): It has a lower boiling point (-25°C) and is used as a propellant and refrigerant.

    Diethyl Ether (CH₃CH₂OCH₂CH₃): It has a higher boiling point (35°C) and is widely used as a solvent and anesthetic.

This compound is unique in its intermediate boiling point and historical use as an anesthetic .

Similar Compounds

  • Dimethyl Ether (CH₃OCH₃)
  • Diethyl Ether (CH₃CH₂OCH₂CH₃)
  • 1-Propoxypropane (CH₃CH₂CH₂OCH₂CH₂CH₃)

These compounds share similar chemical structures and properties but differ in their specific applications and physical characteristics .

Properties

CAS No.

63142-51-8

Molecular Formula

C4H9O+

Molecular Weight

73.11 g/mol

IUPAC Name

1-methoxypropane

InChI

InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1

InChI Key

DSAMPDYDGCCAHV-UHFFFAOYSA-N

Canonical SMILES

CC[CH+]OC

Origin of Product

United States

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